
Camphoric acid
Overview
Description
Camphoric acid, with the chemical formula C10H16O4 , is a white crystalline substance obtained from the oxidation of camphor. It exists in three optically different forms, with the dextrorotatory form being the most commonly used in pharmaceuticals . This compound was first studied and isolated by French pharmacist Nicolas Vauquelin in the early 19th century .
Preparation Methods
Camphoric acid can be synthesized through the oxidation of camphor using nitric acid . Industrial production methods involve the oxidation of camphor with nitric acid under controlled conditions to yield this compound . Another method involves the synthesis from diethyl oxalate and 3,3-dimethylpentanoic acid, as demonstrated by Finnish chemist Gustav Komppa .
Chemical Reactions Analysis
Esterification
Strategies for Esterification:
- Anhydride Activation:
- Pre-formed Anhydride: Reacting camphoric acid with a dehydrating reagent can produce camphoric anhydride. The anhydride is more reactive towards nucleophilic attack by alcohols .
- In situ Anhydride Formation: The carboxylic acid groups can be activated via in situ anhydride formation using Steglich esterification. This method involves converting a monocarboxylic acid to O-acylisourea by combining it with N, N’-dicyclohexylcarbodiimide (DCC), which subsequently transforms into its corresponding anhydride .
Data from esterification of camphoric anhydride and solanesol :
Entry | DMAP | Time | Yield (%) |
---|---|---|---|
1 | Absent | 2 days | 0 |
2 | Present | 2 days | 24 |
Data from direct coupling of this compound and solanesol :
Entry | Solvent | Yield (%) |
---|---|---|
1 | CH2Cl2 | Low |
2 | DMF | Low |
3-5 | Absent | Up to 100 |
Oxidation
This compound is produced via the oxidation of camphor using nitric acid . Historically, this has been a common method for obtaining this compound .
Process of Preparation:
- Oxidizing camphor, borneol, isoborneol, or bornyl chloride with nitric acid in the presence of mercury or mercury salts .
- Cooling the mixture to separate the this compound .
- Centrifuging, washing, and drying the separated acid .
The presence of iron in the nitric acid can further promote the reaction .
Reduction
This compound can be reduced to form diols. Borane complexes can be used to reduce this compound to the corresponding diol . For example, (+)-(1R,3S)-camphoric acid can be reduced using a BH3·SMe2 complex in THF to obtain the diol in 96% yield .
Amide Formation
This compound reacts with diamines to form cyclic amides. The reaction conditions, such as solvent and temperature, affect the yield and type of product formed .
Examples of Amide Formation:
- Reaction with ethylenediamine in phenol yields a tricyclic product .
- Reaction with 1,3-diaminopropane in phenol yields a specific compound .
- Interaction with aromatic diamines leads to benzimidazole derivatives .
Anhydride Formation (Dehydration)
This compound can be dehydrated to form camphoric anhydride . This is a common activation method for the carboxylic acid groups, making them more reactive for subsequent reactions such as esterification .
Use as a Ligand
This compound derivatives can be used as ligands in coordination chemistry. These ligands can give rise to chiral features applicable in materials and life sciences . Amine derivatives of this compound can also be used as ligands for synthesizing copper(I) complexes .
Peracid Formation
This compound can be converted into its peracid form, which can be used for estimating unsaturation in organic compounds .
Scientific Research Applications
Camphoric acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of camphoric acid involves the induction of transient receptor potential cation channel family members and glutamate signaling molecules, which play a role in osteoblast differentiation . This suggests that this compound may influence cellular signaling pathways involved in bone formation and maintenance .
Comparison with Similar Compounds
Camphoric acid is unique due to its chiral nature and its ability to form various optically active compounds. Similar compounds include:
Camphor: A precursor to camphoric acid, used in similar applications.
Camphoronic acid: An oxidation product of this compound.
Polycyclic nitrogen-containing compounds: Formed from the reaction of this compound with diamines.
These compounds share structural similarities but differ in their chemical properties and applications.
Biological Activity
Camphoric acid, a bicyclic compound derived from camphor, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a derivative of camphor, characterized by its bicyclic structure. Its molecular formula is , and it features two carboxylic acid groups. This unique structure contributes to its biological activity, particularly in the realms of antifungal and osteogenic properties.
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound and its derivatives. For instance, a study synthesized various this compound-based compounds that exhibited significant antifungal activity against several pathogens, including Physalospora piricola. The most active compounds showed an inhibition ratio of 95% at a concentration of 50 μg/mL .
Table 1: Antifungal Activity of this compound Derivatives
Compound | Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |
---|---|---|---|
o-Bromophenyl acylhydrazone | Physalospora piricola | 95 | 50 |
p-Bromophenyl acylhydrazone | Fusarium oxysporum | 90 | 50 |
p-Methoxyphenyl acylhydrazone | Colletotrichum gloeosporioides | 92 | 50 |
The study utilized scanning electron microscopy (SEM) to assess morphological changes in fungal mycelia, revealing that this compound derivatives caused irregular growth and shriveling of the fungi .
Cytotoxicity and Osteogenic Effects
This compound has also been shown to stimulate osteoblast differentiation. A study conducted on mouse osteoblastic MC3T3-E1 cells demonstrated that this compound significantly induced the expression of markers associated with osteoblast differentiation. This effect was linked to the activation of glutamate signaling pathways and transcription factors such as NF-kappaB and AP-1 .
The mechanism by which this compound promotes osteoblast differentiation involves several key factors:
- Induction of Glutamate Receptors : this compound enhances the expression of glutamate receptor subtypes (NMDAR1, GluR3/4, mGluR8), which are critical for cellular signaling in bone formation.
- Activation of Transcription Factors : The compound activates NF-kappaB and AP-1, which are essential for regulating genes involved in osteogenesis.
Case Studies
- Antifungal Efficacy : A series of experiments tested various this compound derivatives against common phytopathogenic fungi. The results indicated that modifications in the chemical structure significantly influenced antifungal potency, suggesting a structure-activity relationship that could guide future drug design .
- Bone Regeneration : In vivo studies using animal models demonstrated that treatment with this compound enhanced bone healing processes post-fracture. The compound's ability to stimulate osteoblast activity was pivotal in accelerating the regeneration of bone tissue .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for camphoric acid, and how do reaction conditions influence yield and purity?
this compound is primarily synthesized via oxidation of (+)-camphor using nitric acid (HNO₃), yielding a cyclopentane dicarboxylic acid structure . Alternative methods include:
- Dehydration of (1R,3S)-(+)-camphoric acid with methanesulfonyl chloride (MsCl) to form anhydrides, a precursor for enantiopure quaternary ammonium salts (QASs) .
- Collaborative industrial processes developed by the Fraunhofer Institute, which optimize bio-based production from turpentine or camphor laurel trees .
Methodological Note : Control reaction temperature (e.g., 180°C for dehydration ) and use real-time ¹H-NMR to monitor degradation kinetics and intermediate oligomers . Purity is verified via melting point (180–187°C) and absence of nitrates/sulfates .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR tracks hydrolysis of ester bonds in epoxy resins, identifying degradation products like pentaerythritol .
- Mass Spectrometry (MS/MS) : Used in aerosol studies with collision energies optimized (22–27%) for this compound detection. Isotopic labeling ensures precision in flow tube experiments .
- Liquid Chromatography (LC) : Separates this compound derivatives (e.g., peroxypinic acids) using deprotonated ions (m/z 50–220) .
Data Note : Cross-validate with elemental analysis and X-ray crystallography for chiral confirmation .
Q. What are the biochemical mechanisms underlying this compound’s modulation of glutamate receptors?
this compound induces glutamate receptor expression (e.g., mGluR5) via NF-κB and AP-1 activation, promoting osteoblast differentiation . Experimental Design :
- Use cell cultures treated with (-)-camphoric acid (low-activity isomer) as a control to isolate enantiomeric effects .
- Quantify receptor activation via calcium flux assays or phosphoinositide hydrolysis (IC₅₀ values for antagonists like MPEP: 36 nM) .
Advanced Research Questions
Q. How do structural modifications of this compound enhance its role in sustainable polymer synthesis?
this compound’s spiro acetal structure enables epoxy resins with controllable degradation :
- Hydrolysis of ester bonds yields recoverable monomers (pentaerythritol >85.5%, this compound >58.9%) .
- Copolymerization with 2,5-furandicarboxylic acid improves gas barrier properties in food packaging via aliphatic-aromatic balance .
Methodological Note : Adjust curing agent formulations (e.g., N-vinylpyrrolidone) to enhance thermal stability (Tg >100°C) and tensile strength (up to 40 MPa) .
Q. What explains the divergent antimicrobial activity of this compound derivatives across bacterial strains?
Derivatives with β-amino alcohols (from curing reactions) exhibit >95% antimicrobial efficacy against E. coli and S. aureus due to membrane disruption . Contradiction Analysis : Lower activity in Gram-negative strains may arise from outer membrane lipid barriers; use minimum inhibitory concentration (MIC) assays with lipopolysaccharide mutants to test .
Q. How can enantiomeric purity of this compound impact coordination chemistry and chiral material design?
(1R,3S)-(+)-Camphoric acid serves as a ditopic linker for chiral metal-organic frameworks (MOFs), enabling:
- Asymmetric synthesis via stereoselective coordination .
- Helical control in polymers for optoelectronic applications .
Experimental Design : Use circular dichroism (CD) spectroscopy to verify enantiopurity and X-ray diffraction for crystal structure resolution .
Q. What challenges arise in reconciling historical and modern data on this compound’s degradation pathways?
Early studies (Bredt, 1893) proposed α:α:β-trimethyltricarballylic acid as a degradation product, but modern ¹H-NMR identifies pentaerythritol and oligomers . Resolution Strategy : Compare historical distillation data (yielding isobutyric acid) with contemporary green hydrolysis methods to clarify mechanistic discrepancies .
Properties
IUPAC Name |
1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPHULWDVZXLIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870483 | |
Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (±)-Camphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.4 mg/mL at 20 °C | |
Record name | (±)-Camphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |
Record name | cis-(1)-Camphoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Camphoric acid | |
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Record name | NSC126460 | |
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Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-(±)-camphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |
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Record name | Camphoric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-Camphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
Record name | (±)-Camphoric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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